Cas no 54781-72-5 (7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)- (9CI))
54781-72-5 structure
Product Name:7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)- (9CI)
CAS-Nr.:54781-72-5
MF:C22H36O7
MW:412.51704788208
CID:384996
PubChem ID:3042886
Update Time:2025-04-19
7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)- (9CI)
- 7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7
- Rhodomollein XIII
- DTXSID70970105
- 6-O-Acetylgrayanotoxin III
- Grayanotoxane-3,5,6,10,14,16-hexol, 6-acetate, (3-beta,6-beta,14R)-
- 54781-72-5
- 3,5,10,14,16-Pentahydroxygrayanotoxan-6-yl acetate
- (-)-Rhodomollein XIII
-
- Inchi: 1S/C22H36O7/c1-11(23)29-16-9-21-10-19(4,26)12(17(21)25)6-7-13(21)20(5,27)14-8-15(24)18(2,3)22(14,16)28/h12-17,24-28H,6-10H2,1-5H3/t12?,13-,14-,15-,16+,17-,19+,20+,21?,22-/m0/s1
- InChI-Schlüssel: FAQBWQCBGONEEW-NRRITJRQSA-N
- Lächelt: O[C@@]1(C)[C@@H]2C[C@@H](C(C)(C)[C@]2([C@@H](CC23C[C@](C)(C(CC[C@H]21)[C@@H]3O)O)OC(C)=O)O)O
Berechnete Eigenschaften
- Genaue Masse: 412.24610348g/mol
- Monoisotopenmasse: 412.24610348g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 2
- Komplexität: 724
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 127Ų
7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)- (9CI) Verwandte Literatur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
54781-72-5 (7,9a-Methano-9aH-cyclopenta[b]heptalene-2,4,8,11,11a,12(9H)-hexol,octahydro-1,1,4,8-tetramethyl-, 11-acetate,(2S,3aS,4R,4aR,7R,8R,9aS,11R,11aR,12R)- (9CI)) Verwandte Produkte
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